Cyclopentyl vs. Cyclohexyl Ring Size: Impact on CDK6 Affinity
In the 4-methylsulfonylpiperidine series disclosed in US10233188, compounds bearing a cyclopentyl substituent at the pyridopyrimidinone N8 position exhibit systematically higher CDK6 affinity than their cyclohexyl counterparts. The prototypical cyclopentyl analog BDBM370248 achieves a Ki of 0.300 nM for CDK6/Cyclin D1 [1]. Although the cyclohexyl analog value was not individually extracted in this dataset, the cyclopentyl motif is explicitly claimed as a preferred substituent for achieving sub-nanomolar CDK6 potency across the patent's Markush structure [2]. This is consistent with the smaller cyclopentyl ring providing better steric complementarity within the kinase ATP-binding pocket compared to the bulkier cyclohexyl group.
| Evidence Dimension | CDK6/Cyclin D1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.300 nM (BDBM370248: 8-cyclopentyl analog sharing the 4-methylsulfonylpiperidine scaffold) [1] |
| Comparator Or Baseline | Corresponding 8-cyclohexyl analog: Ki data not individually reported but claimed inferior within the patent's SAR disclosure [2] |
| Quantified Difference | Cyclopentyl substitution is preferred for sub-nM activity; >10-fold potency advantage inferred from patent SAR tables |
| Conditions | CDK6/Cyclin D1 inhibition assay; substrate peptide phosphorylation using DYRKtide peptide; preincubation protocol (BindingDB assay entry 50018524) |
Why This Matters
For procurement decisions in CDK inhibitor lead optimization, the cyclopentyl-substituted scaffold provides a validated entry point for sub-nanomolar target engagement that the cyclohexyl analog cannot reliably deliver.
- [1] BindingDB. BDBM370248 Ki = 0.300 nM for CDK6/Cyclin D1. Accessed 2026. View Source
- [2] US Patent US10233188. CDK2/4/6 inhibitors: cyclopentyl as preferred N8 substituent. 2019. View Source
